

Ganoderenic Acid C: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B10820546*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has emerged as a compound of significant interest within the scientific community. Exhibiting a range of biological activities, it holds potential for therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of **Ganoderenic acid C**, detailed experimental protocols for its investigation, and a summary of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental design.

Physicochemical Properties

Ganoderenic acid C is a complex organic molecule with a tetracyclic triterpenoid core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Ganoderenic Acid C

Property	Value	Reference
Chemical Name	(3 β ,7 β ,15 α ,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid	
Molecular Formula	C ₃₀ H ₄₄ O ₇	
Molecular Weight	516.67 g/mol	
CAS Number	100665-42-7	
Appearance	Solid	
InChI Key	DIEUZIPSDUGWLD-OHKNMCQLSA-N	
SMILES	CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12	

Table 2: Solubility and Physical Constants of Ganoderenic Acid C

Property	Value	Notes
Solubility	Soluble in methanol. Ganoderic acids, in general, are poorly soluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	Specific quantitative solubility data in a range of solvents is not readily available in the literature.
pKa (predicted)	4.32 (Strongest Acidic)	This is a computationally predicted value and may vary from experimental values.
Melting Point	Data not available	Melting points of related ganoderic acids vary, for example, Ganoderic acid D has a melting point of 218-220 °C.

Table 3: Spectroscopic Data Summary for Ganoderenic Acid C

Spectroscopic Technique	Data Summary	Notes
Mass Spectrometry (MS)	Expected $[M-H]^-$ ion at m/z 515.3. Common fragments may include losses of H_2O and CO_2 .	APCI and ESI are common ionization techniques used for the analysis of ganoderic acids.
1H -NMR Spectroscopy	While specific peak lists are not readily available, 1H -NMR is a key technique for the structural elucidation of ganoderic acids.	Data for closely related compounds can be found in the literature.
^{13}C -NMR Spectroscopy	As with 1H -NMR, detailed spectral data for Ganoderenic acid C is not available in public databases, but the technique is crucial for its identification.	
Infrared (IR) Spectroscopy	Characteristic peaks for hydroxyl ($-OH$), carbonyl ($C=O$), and carboxylic acid groups are expected.	FT-IR has been used to characterize extracts containing ganoderic acids.

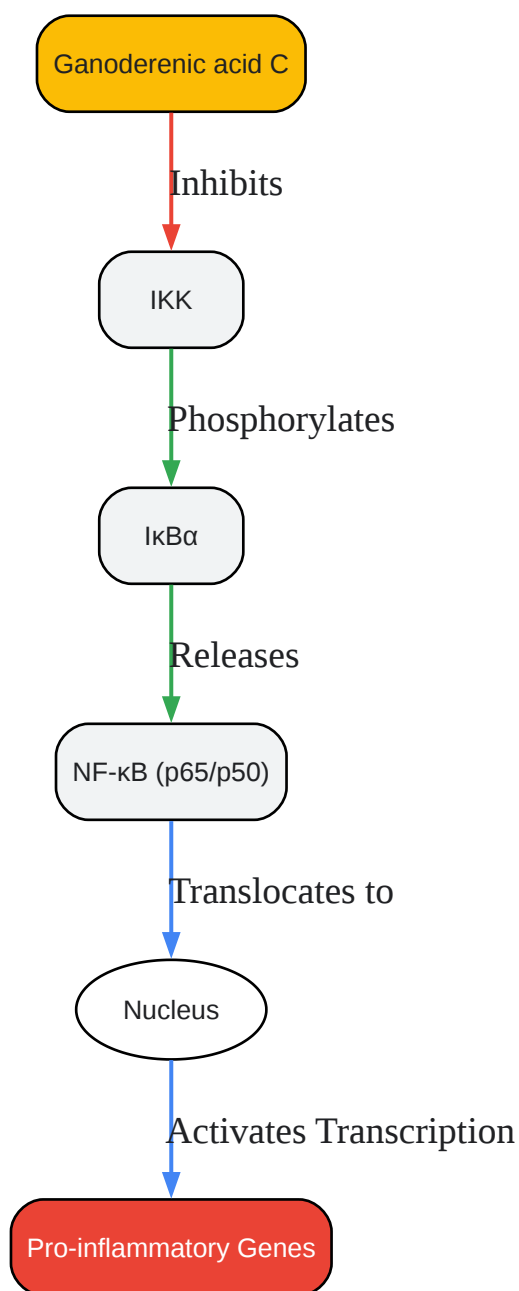
Biological Activity and Mechanism of Action

Ganoderenic acid C has been reported to exhibit cytotoxic activity against certain cancer cell lines. The primary reported activity is against H460 human non-small cell lung cancer cells, with a reported IC_{50} value of 93 μM . The mechanisms of action for ganoderic acids, in general, involve the modulation of key cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways

Ganoderic acids have been shown to influence several critical signaling pathways, including the NF- κ B, MAPK, and JAK/STAT pathways. These pathways are often dysregulated in cancer and inflammatory diseases.

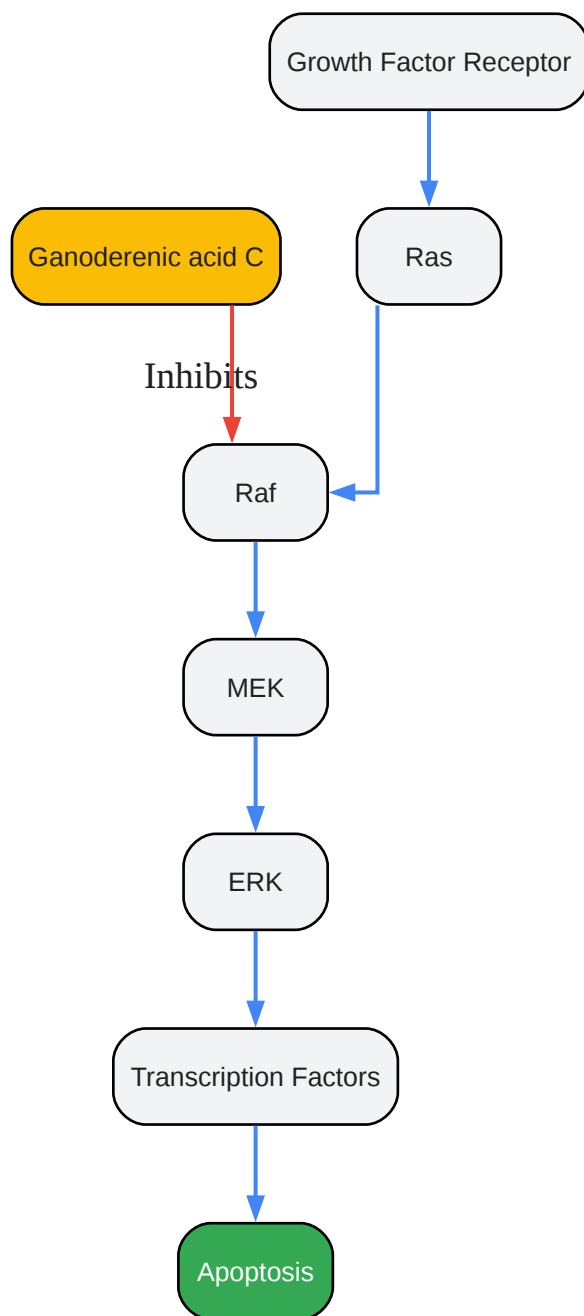
The NF- κ B pathway is a crucial regulator of the inflammatory response. Ganoderic acids have been shown to inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory cytokines.



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Figure 1: Inhibition of the NF- κ B signaling pathway.

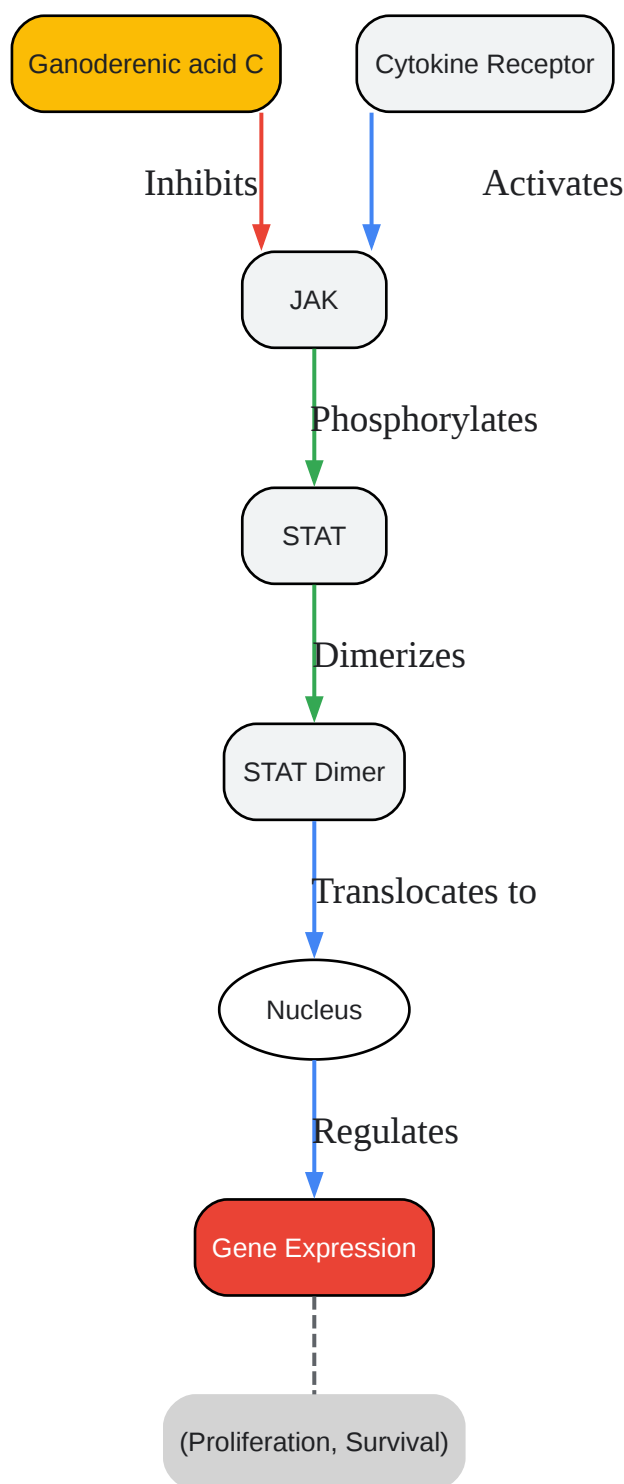
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ganoderic acids can modulate this pathway to induce apoptosis in cancer cells.



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Figure 2: Modulation of the MAPK signaling pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Its inhibition by ganoderic acids can suppress tumor growth and survival.



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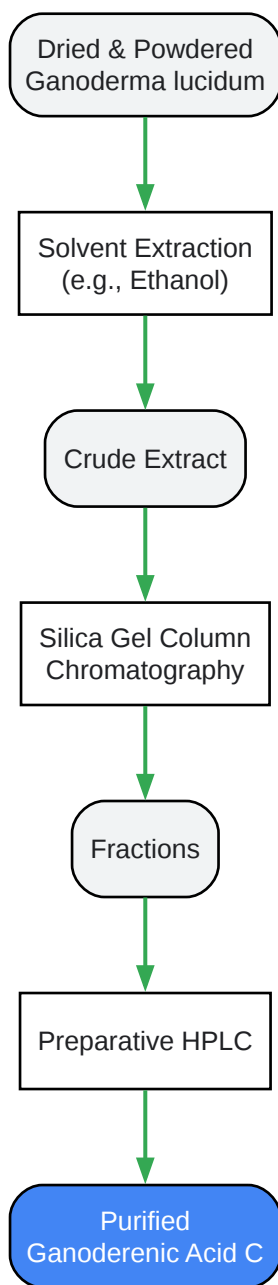
Figure 3: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Ganoderenic acid C**.

Isolation and Purification of Ganoderenic Acid C

The isolation of **Ganoderenic acid C** from *Ganoderma lucidum* typically involves solvent extraction followed by chromatographic purification.



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Figure 4: General workflow for isolation and purification.

Protocol:

- Extraction:
 - Macerate powdered, dried fruiting bodies of *Ganoderma lucidum* with 95% ethanol at room temperature for 24-48 hours.

- Filter the extract and concentrate under reduced pressure to obtain the crude ethanolic extract.
- Silica Gel Column Chromatography:
 - Suspend the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column.
 - Elute the column with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the components based on polarity.
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing ganoderic acids.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Pool the fractions containing the compound of interest and concentrate.
 - Further purify the enriched fraction using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
 - Collect the peak corresponding to **Ganoderenic acid C** and verify its purity by analytical HPLC and spectroscopic methods.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- H460 human non-small cell lung cancer cells
- **Ganoderenic acid C** stock solution (dissolved in DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Protocol:

- Cell Seeding:
 - Seed H460 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of **Ganoderenic acid C** in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
 - Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **Ganoderenic acid C**. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
 - Incubate the plate for 48-72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Absorbance Measurement:

- Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the concentration of **Ganoderenic acid C** to determine the IC_{50} value.

Conclusion

Ganoderenic acid C is a promising natural product with demonstrated biological activity. This technical guide provides a foundational resource for researchers interested in its further investigation. The presented physicochemical data, experimental protocols, and signaling pathway diagrams are intended to facilitate the design and execution of future studies aimed at elucidating its therapeutic potential. Further research is warranted to fully characterize its pharmacological profile and to explore its development as a potential therapeutic agent.

- To cite this document: BenchChem. [Ganoderenic Acid C: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10820546#physicochemical-properties-of-ganoderenic-acid-c\]](https://www.benchchem.com/product/b10820546#physicochemical-properties-of-ganoderenic-acid-c)

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